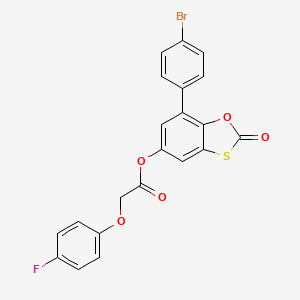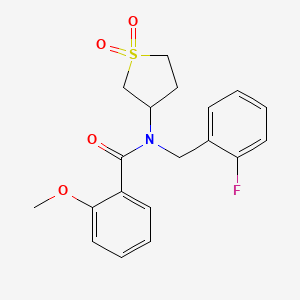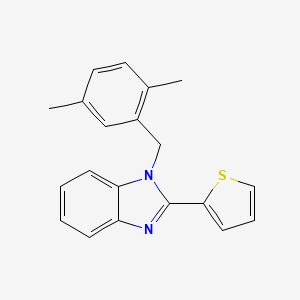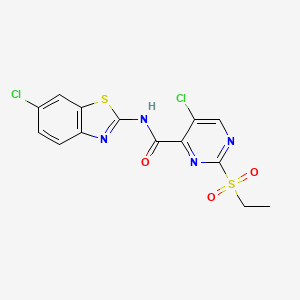
7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxathiol core, which is a heterocyclic structure containing both sulfur and oxygen atoms, and is substituted with bromophenyl and fluorophenoxy groups. These substitutions confer distinct chemical reactivity and biological activity, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxathiol core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
The fluorophenoxyacetate moiety is often introduced via nucleophilic substitution reactions, where a suitable fluorophenol derivative reacts with an acylating agent such as acetyl chloride or acetic anhydride. The final coupling of these intermediates to form the target compound can be facilitated by using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Catalysts: Palladium on carbon (Pd/C), N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-phenoxy-8-formylchromones: These compounds share a similar core structure and exhibit comparable biological activities.
4-Bromophenylacetic acid: This compound has a similar bromophenyl group and is used in similar types of chemical reactions.
Uniqueness
What sets 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate apart is its combination of the benzoxathiol core with both bromophenyl and fluorophenoxy groups. This unique combination enhances its reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H12BrFO5S |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
[7-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C21H12BrFO5S/c22-13-3-1-12(2-4-13)17-9-16(10-18-20(17)28-21(25)29-18)27-19(24)11-26-15-7-5-14(23)6-8-15/h1-10H,11H2 |
InChI Key |
QWYLOWKZCMQEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)F)SC(=O)O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11414512.png)
![8-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11414517.png)

![Dimethyl {5-[(4-methoxybenzyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11414523.png)
![N-benzyl-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11414530.png)
![N-(2,6-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11414544.png)
![4-{1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11414546.png)


![2-[4-(dimethylamino)phenyl]-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B11414559.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)carbamoyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11414569.png)

![2-(2-Methoxyethyl)-1'-(prop-2-EN-1-YL)-1',2',3,9-tetrahydro-2H-spiro[chromeno[2,3-C]pyrrole-1,3'-indole]-2',3,9-trione](/img/structure/B11414586.png)
